Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
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Overview
Description
Acetaminophen Glucuronide (sodium salt) is an inactive metabolite of the widely used analgesic and antipyretic agent acetaminophen. It is formed via the glucuronidation of acetaminophen by the UDP-glucuronosyltransferase isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . This compound is significant in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Target of Action
It is related to acetaminophen (apap), also known as paracetamol . APAP is a common over-the-counter medication used for pain relief and fever reduction .
Mode of Action
Related compounds such as apap work by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation .
Biochemical Pathways
Apap, a related compound, primarily acts in the central nervous system and interferes with pain impulse generation in the periphery .
Pharmacokinetics
Related compounds such as apap are rapidly and almost completely absorbed from the gastrointestinal tract .
Result of Action
Apap, a related compound, is known to provide analgesic and antipyretic effects .
Action Environment
It is known that the toxicity of related compounds like apap on aquatic organisms depends on environmental temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen Glucuronide (sodium salt) typically involves the glucuronidation of acetaminophen. One method involves the reaction of acetaminophen with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . Another synthetic route includes the reaction of methyl 4-(acetamido)phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid with water in tetrahydrofuran and methanol, followed by treatment with potassium carbonate .
Industrial Production Methods: Industrial production of Acetaminophen Glucuronide (sodium salt) often employs enzymatic glucuronidation using recombinant human UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen Glucuronide (sodium salt) primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur in the presence of nucleophiles, leading to the cleavage of the glucuronide bond .
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous buffer solutions at pH 6.5 or greater.
Acyl Migration: This reaction is base-catalyzed and occurs rapidly in vitro.
Major Products: The major products formed from these reactions include acetaminophen and glucuronic acid derivatives .
Scientific Research Applications
Acetaminophen Glucuronide (sodium salt) is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for understanding the glucuronidation process and the role of UDP-glucuronosyltransferase enzymes . Additionally, it is used in toxicology studies to investigate the metabolic pathways and potential toxic effects of acetaminophen .
Comparison with Similar Compounds
Acetaminophen Sulfate (potassium salt): Another major metabolite of acetaminophen formed via sulfation.
4-Acetamidophenyl β-D-glucuronide-d3 (sodium salt): A deuterated analog used as an internal standard in analytical studies.
Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .
Properties
CAS No. |
120595-80-4 |
---|---|
Molecular Formula |
C14H16NNaO8 |
Molecular Weight |
349.27 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
OINXIJJEOMGKPB-CYRSAHDMSA-M |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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